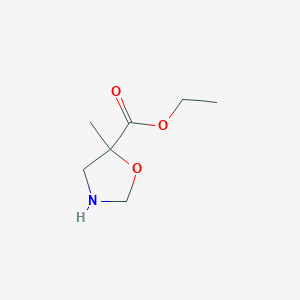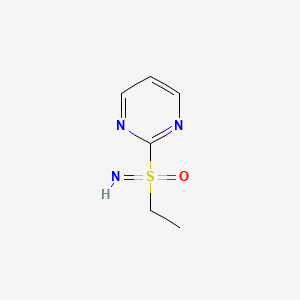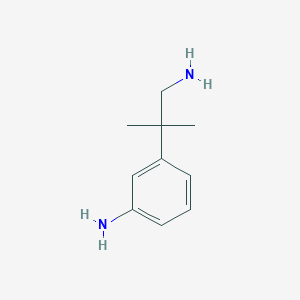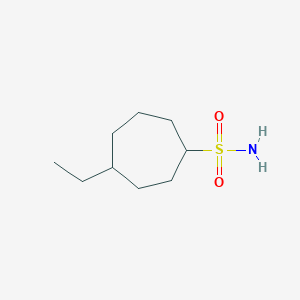
4-Ethylcycloheptane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylcycloheptane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a cycloheptane ring with an ethyl substituent at the fourth position. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylcycloheptane-1-sulfonamide typically involves the reaction of 4-ethylcycloheptane-1-amine with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of an organic or inorganic base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and environmental friendliness, as it avoids the need for additional pre-functionalization and de-functionalization steps .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylcycloheptane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethylcycloheptane-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organosulfur compounds.
Biology: Sulfonamides are known for their antibacterial properties and are used in the study of bacterial enzyme inhibition.
Medicine: Sulfonamides are used in the development of drugs for treating bacterial infections, diuretics, and hypoglycemic agents.
Industry: The compound is used in the production of polymers and as a vulcanization accelerator in the rubber industry
Mécanisme D'action
The mechanism of action of 4-Ethylcycloheptane-1-sulfonamide, like other sulfonamides, involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Comparaison Avec Des Composés Similaires
Sulfanilamide: A well-known sulfonamide used as an antibacterial agent.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim to treat bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness: 4-Ethylcycloheptane-1-sulfonamide is unique due to its specific cycloheptane ring structure with an ethyl substituent, which may impart distinct chemical and biological properties compared to other sulfonamides. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
4-ethylcycloheptane-1-sulfonamide |
InChI |
InChI=1S/C9H19NO2S/c1-2-8-4-3-5-9(7-6-8)13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
Clé InChI |
PGEAPJYEGJRARG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(CC1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-piperazin-1-YL-pyrazolo[1,5-A]pyrazine](/img/structure/B13239384.png)
![tert-Butyl N-({4-[2-(3-formylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13239392.png)
![2-[(2,5-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13239400.png)
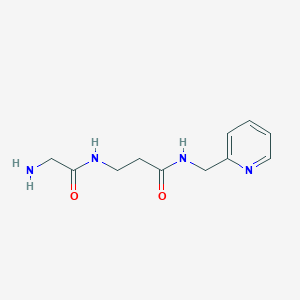
![4-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13239420.png)
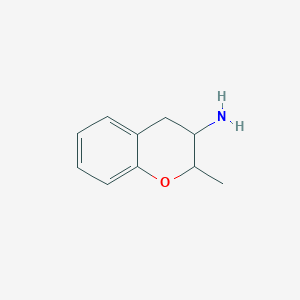
![2-[2-(Pyrrolidin-1-yl)propoxy]acetic acid](/img/structure/B13239442.png)
![2-[4-(2-Methylpentyl)cyclohexyl]acetic acid](/img/structure/B13239443.png)
![N,N-Diethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine](/img/structure/B13239447.png)
![2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13239461.png)
